molecular formula C5H10N2O2 B177924 Morpholine-4-carboxamide CAS No. 2158-02-3

Morpholine-4-carboxamide

Cat. No. B177924
CAS RN: 2158-02-3
M. Wt: 130.15 g/mol
InChI Key: ZKWFSTHEYLJLEL-UHFFFAOYSA-N
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Patent
US05514814

Procedure details

A solution of 100 mg (0.296 mmol) of carboxylic acid derived from D-phenylalanine in 10 mL of THF at -8° C. was treated with 39.0 mg (0.385 mmol) of N-methylmorpholine followed by 54.7 mg (0.400 mmol) of isobutylchloroformate. After stirring for 5 min 34.8 mg (0.400 mmol) of morpholine was added and the reaction mixture allowed to warm to room temperature. After 15 min at room temperature, 50 mL of Et2O was added and the mixture dried over MgSO4, filtered, and concentrated under reduced pressure to afford a residue which was chromatographed (silica, gradient elution 30→100% : EtOAc/hexanes) to provide 112.8 mg (94% yield) of the morpholino amide derived from D-phenylalanine: a!D24 -95° (C 0.85, CHCl3); IR (CHCl3) 3495 (w), 3000 (s), 2980 (w), 1745 (m), 1700 (s), 1635 (m), 1495 (s), 1445 (m), 1230 (m), 1165 (m), 1115 (m), 1075 (w), 1045 (m), 1025 (w) cm-1 ; 1H NMR (500 MHz, CDCl3) d 7.27-7.22 (m, 3H), 7.04-7.02 (m, 2H), 5.71 (s, 1H), 3.91 (d, J=15.3 Hz, 1H), 3.75 (s, 3H), 3.69-3.57 (m, 7H), 3.50-3.46 (m, 2H), 3.01 (d, J=13.3 Hz, 1H), 2.91 (d, J=15.5 Hz, 1H), 1.46 (s, 9H); 13C NMR (62.5 MHz, CDCl3) d 172.37, 168.08, 154.19, 135.20, 129.57 (2C), 127.97 (2C), 126.88, 79.18, 66.68, 66.54, 62.44, 52.41, 46.11, 41.81, 40.92, 38.12, 28.20 (3C); high resolution mass spectrum (CI, methane) m/z 407.2123 (M+H)+ ; calculated for C21H31N2O6 : 407.2182!.
[Compound]
Name
carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
39 mg
Type
reactant
Reaction Step Three
Quantity
54.7 mg
Type
reactant
Reaction Step Four
Quantity
34.8 mg
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
N[C@@H]([C:10]([OH:12])=O)CC1C=CC=CC=1.C[N:14]1CCOCC1.C(OC(Cl)=O)C(C)C.[NH:28]1[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1>C1COCC1.CCOCC>[N:28]1([C:10]([NH2:14])=[O:12])[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1

Inputs

Step One
Name
carboxylic acid
Quantity
100 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CC1=CC=CC=C1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
39 mg
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
54.7 mg
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Five
Name
Quantity
34.8 mg
Type
reactant
Smiles
N1CCOCC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed
WASH
Type
WASH
Details
(silica, gradient elution 30→100% : EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCOCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 112.8 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.